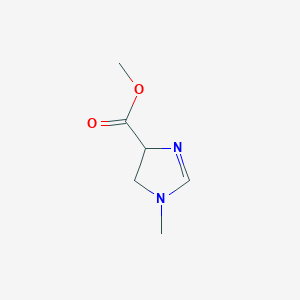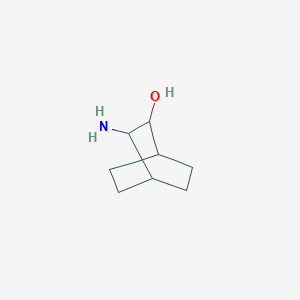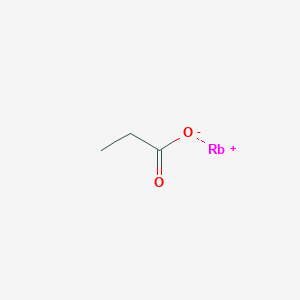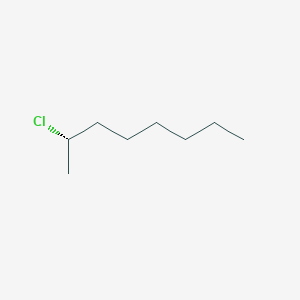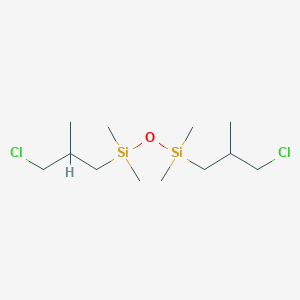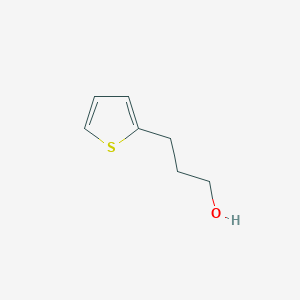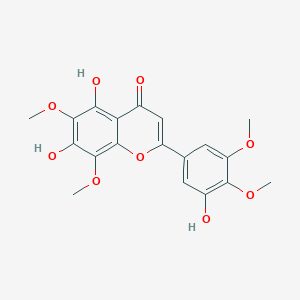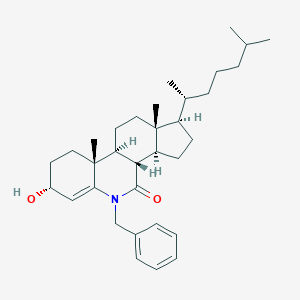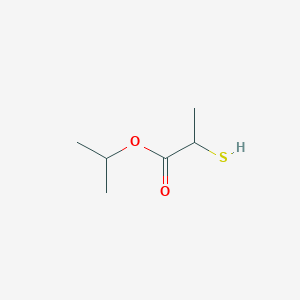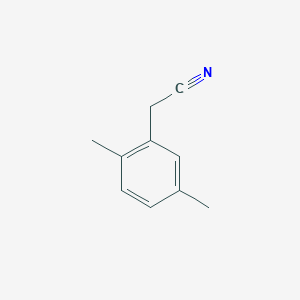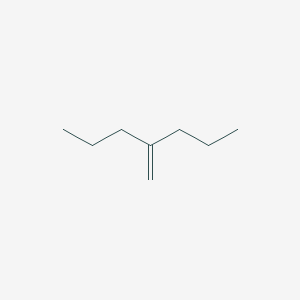![molecular formula C7H8O B100855 Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)- CAS No. 16346-63-7](/img/structure/B100855.png)
Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)-, also known as endo-borneol, is a bicyclic organic compound with a chemical formula of C10H16O. It is a white crystalline solid with a camphor-like odor and is commonly used in the production of fragrances, flavorings, and pharmaceuticals. 2.1]hept-5-en-2-one, (1R,4R)-.
Mecanismo De Acción
The mechanism of action of Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)- is not fully understood. However, studies have shown that it can interact with various enzymes and receptors in the body, leading to its biological effects.
Efectos Bioquímicos Y Fisiológicos
Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)- has been shown to have several biochemical and physiological effects. It has been reported to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been shown to have antioxidant and antimicrobial activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)- in lab experiments is its high purity and yield. It is also relatively easy to synthesize and has a wide range of applications. However, its limited solubility in water can be a limitation in certain experiments.
Direcciones Futuras
There are several future directions for the research of Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)-. One direction is the investigation of its potential as a therapeutic agent for various diseases. Another direction is the synthesis of novel derivatives with improved biological activities. Additionally, the use of Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)- in the development of new fragrances and flavorings is an area of ongoing research.
Conclusion:
In conclusion, Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)- is a versatile organic compound with several scientific research applications. Its synthesis method is relatively easy, and it has been shown to have various biochemical and physiological effects. While it has some limitations, its potential for use in various fields of research makes it an important compound for future investigations.
Métodos De Síntesis
The synthesis of Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)- can be achieved through several methods. One of the most common methods is the oxidation of endo-Borneol using a suitable oxidizing agent such as sodium hypochlorite or potassium permanganate. This reaction yields Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)- with a high yield and purity.
Aplicaciones Científicas De Investigación
Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)- has several scientific research applications, including its use as a chiral building block in the synthesis of various natural products and pharmaceuticals. It is also used as a flavoring agent in the food industry and as a fragrance in the cosmetic industry.
Propiedades
Número CAS |
16346-63-7 |
|---|---|
Nombre del producto |
Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)- |
Fórmula molecular |
C7H8O |
Peso molecular |
108.14 g/mol |
Nombre IUPAC |
(1R,4R)-bicyclo[2.2.1]hept-5-en-2-one |
InChI |
InChI=1S/C7H8O/c8-7-4-5-1-2-6(7)3-5/h1-2,5-6H,3-4H2/t5-,6+/m1/s1 |
Clave InChI |
HUQXEIFQYCVOPD-RITPCOANSA-N |
SMILES isomérico |
C1[C@@H]2CC(=O)[C@H]1C=C2 |
SMILES |
C1C2CC(=O)C1C=C2 |
SMILES canónico |
C1C2CC(=O)C1C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



